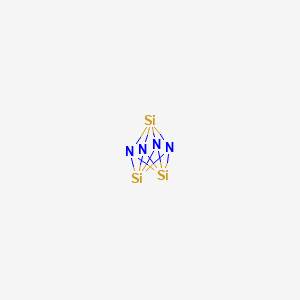

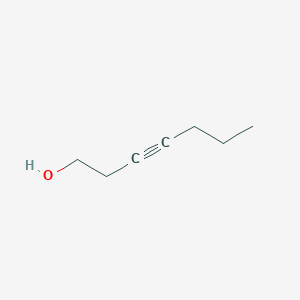

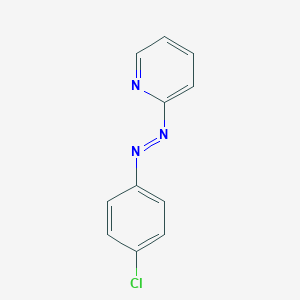

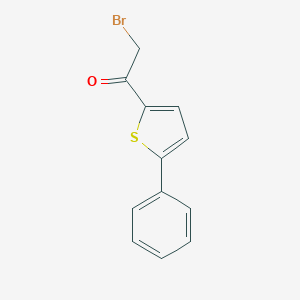

2-溴-1-(5-苯基-2-噻吩基)-1-乙酮

描述

Synthesis Analysis The synthesis of similar brominated compounds often involves halogenation reactions. For instance, α-bromo chalcones containing a thiophene ring are prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine (Budak & Ceylan, 2009). This methodology can be adapted for synthesizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis Molecular structure analysis typically involves computational and spectroscopic methods to determine the geometry, electronic distribution, and interactions within a molecule. For compounds with similar complexity, techniques such as FT-IR, NMR, and X-ray crystallography are employed to elucidate their structure. For example, the molecular structure and vibrational assignments of related compounds have been investigated, revealing insights into their geometric and electronic features (Mary et al., 2015).

科学研究应用

合成和表征

已合成和表征了2-溴-1-(5-苯基-2-噻吩基)-1-乙酮及其衍生物,表明其在制备含有2-噻吩环的α-溴代香豆素方面的实用性。这些化合物是通过缩合反应后接着溴化和脱氢溴化制备的,展示了它们在化学合成和改性中的潜力 (Budak & Ceylan, 2009)。

生物医学应用

在生物医学研究中,已对2-溴-1-(5-苯基-2-噻吩基)-1-乙酮的衍生物进行了生物活性研究。例如,从苯乙酮溴衍生物合成的化合物显示出作为胆碱酯酶抑制剂的潜力,暗示了在治疗与胆碱系统相关的疾病,如阿尔茨海默病中的应用 (Abu Mohsen等,2014)。

与胺的相互作用

该化合物与胺的相互作用以合成二(2-噻吩基)氮杂吡啶衍生物表明了它在形成复杂杂环化合物方面的多功能性。这些相互作用和随后形成的季铵盐导致环化产物,突显了它在开发具有潜在应用于材料科学和药理学的新化学实体中的重要性 (Potikha et al., 2010)。

抗炎活性

此外,从相关溴乙酮化合物合成的新型噻吩色素衍生物的合成显示了该化合物在创造抗炎剂方面的潜力。这些合成的化合物显示出有希望的抗炎活性,暗示了它们在开发用于炎症相关疾病的新治疗剂方面的用途 (Ouf et al., 2015)。

抗癌和抗菌应用

从相关溴乙酮化合物合成的新型噻唑[2,3-d]嘧啶及其抗菌活性的进一步研究强调了2-溴-1-(5-苯基-2-噻吩基)-1-乙酮衍生物在促进新的抗微生物和抗癌药物开发中的潜力。这些研究展示了该化合物在合成具有显著生物活性的结构多样化分子方面的实用性 (Salahuddin et al., 2009)。

安全和危害

No specific safety and hazard information for “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone” was found.

未来方向

There is no available information on the future directions of “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone”.

属性

IUPAC Name |

2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIAFAJKOBVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379978 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

CAS RN |

10531-43-8 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。